One primary application of Ochratoxin A-d5 is as an internal standard in analytical methods for detecting Ochratoxin A in food and environmental samples. Due to its close chemical similarity to Ochratoxin A, Ochratoxin A-d5 behaves similarly during the extraction and analysis process. Scientists can add a known amount of Ochratoxin A-d5 to a sample alongside the unknown Ochratoxin A. By measuring the intensity of the signal from both Ochratoxin A and Ochratoxin A-d5 in the final analysis, researchers can account for variations in extraction efficiency and instrument response. This allows for more accurate quantification of the amount of Ochratoxin A present in the original sample [].
Ochratoxin A-d5 is a stable isotope-labeled analog of the mycotoxin ochratoxin A, specifically designed for research and analytical applications. Its chemical structure is similar to that of ochratoxin A, with the addition of five deuterium atoms, which enhance its stability and facilitate detection in various assays. Ochratoxin A is produced by certain fungi and is known for its nephrotoxic and carcinogenic properties. The labeling with deuterium allows for more accurate quantification and tracking in biological and environmental studies.
OTA-d5 itself does not possess a biological mechanism of action. However, natural OTA has been shown to have nephrotoxic (kidney damaging) and carcinogenic properties []. It is believed to exert its effects through multiple mechanisms, including inhibiting protein synthesis and oxidative DNA damage [].
Ochratoxin A-d5 exhibits similar biological activities to its parent compound, ochratoxin A. It retains nephrotoxic effects, impacting kidney function and potentially leading to renal damage. Additionally, it has been shown to possess immunosuppressive properties and can induce oxidative stress in cells. The deuterium labeling does not significantly alter these toxicological profiles but allows for enhanced detection in biological matrices .
Ochratoxin A-d5 is primarily used in analytical chemistry as a calibration standard for mass spectrometry and other analytical techniques aimed at detecting ochratoxin A in food products and biological samples. Its stable isotope nature allows for precise quantification in complex matrices such as blood or urine, facilitating studies on exposure levels in humans and animals .
Research has shown that ochratoxin A-d5 can be used to study interactions with various biological molecules. For example, it has been employed in studies examining its binding affinity to proteins and its metabolic conversion by liver enzymes. These interaction studies are crucial for understanding the mechanisms of toxicity and metabolic pathways associated with ochratoxins .
Several compounds share structural similarities with ochratoxin A-d5, including:
Compound | Structural Features | Unique Properties |
---|---|---|
Ochratoxin A | Contains a phenylalanine moiety | Strong nephrotoxic effects |
Ochratoxin B | Lacks phenolic hydroxyl group | Less toxic than ochratoxin A |
Citrinin | Different lactone structure | Known for hepatotoxicity |
Penicillium mycotoxins | Varies widely among species | Diverse toxicological profiles |
Ochratoxin A-d5 stands out due to its stable isotope labeling, which provides advantages in analytical applications without significantly altering the biological activity compared to its non-labeled counterpart . This unique feature makes it an invaluable tool in toxicological research and food safety assessments.
Ochratoxin A-d5 is a deuterium-labeled analog of Ochratoxin A, a mycotoxin naturally produced by certain species of Aspergillus and Penicillium fungi [2]. The molecular structure of Ochratoxin A-d5 is characterized by the incorporation of five deuterium atoms into the phenyl group of the phenylalanine moiety of the parent compound Ochratoxin A [1] [8]. This strategic deuterium labeling results in a stable isotope-labeled compound with the molecular formula C20H13D5ClNO6, where five hydrogen atoms have been replaced with deuterium atoms [8] [7].
The deuterium substitution pattern in Ochratoxin A-d5 specifically targets the phenyl ring of the phenylalanine portion, resulting in complete deuteration of this aromatic ring [1] [2]. The IUPAC name for Ochratoxin A-d5 is (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid, which precisely describes the location of the deuterium atoms at positions 2, 3, 4, 5, and 6 of the phenyl ring [5]. This specific labeling pattern creates a mass shift of +5 atomic mass units compared to the non-deuterated Ochratoxin A [9].
The structural composition of Ochratoxin A-d5 maintains the core elements of Ochratoxin A, including the dihydroisocoumarin moiety linked to phenylalanine through an amide bond [15]. The molecule retains the chlorine atom at position 5 of the isocoumarin portion and the hydroxyl group at position 8, which are characteristic features of Ochratoxin A [15]. The only structural modification is the replacement of the five hydrogen atoms with deuterium atoms in the phenyl ring, which does not significantly alter the overall molecular geometry but provides a distinct mass signature useful for analytical applications [2] [3].
Ochratoxin A-d5 possesses distinct physicochemical properties that are largely similar to those of the parent compound Ochratoxin A, with some subtle differences attributed to the deuterium substitution [1] [9]. The molecular weight of Ochratoxin A-d5 is 408.84 g/mol, which is 5 atomic mass units higher than Ochratoxin A (403.8 g/mol) due to the replacement of five hydrogen atoms with deuterium atoms [4] [5].
The physical state of Ochratoxin A-d5 is typically a white to off-white crystalline solid, similar to the parent compound [17]. While specific melting point data for Ochratoxin A-d5 is limited, the parent compound Ochratoxin A has a melting point of approximately 169°C when crystallized from xylene as non-solvated crystals suitable for X-ray structural analysis [15] [20]. The deuterium substitution is not expected to significantly alter this property, though slight differences may exist due to isotope effects [19].
Table 1: Physicochemical Properties of Ochratoxin A-d5
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H13D5ClNO6 | [1] [5] |
Molecular Weight | 408.84 g/mol | [4] [7] |
CAS Number | 666236-28-8 | [1] [5] |
Physical State | White to off-white solid | [17] |
Flash Point | 2°C | [4] [16] |
Storage Temperature | -20°C | [9] [5] |
Exact Mass | 408.1136 Da | [5] |
The structural parameters of Ochratoxin A-d5 are influenced by the deuterium substitution, which can affect bond lengths and angles due to the isotope effect [19] [21]. Deuterium, being heavier than hydrogen, has a lower zero-point energy, which can lead to slightly shorter bond lengths in C-D bonds compared to C-H bonds [19]. This phenomenon, known as the geometric isotope effect, can subtly influence the overall molecular geometry and packing in the crystal structure [21].
The solubility profile of Ochratoxin A-d5 is expected to be similar to that of Ochratoxin A, which is soluble in polar organic solvents such as alcohols, ketones, and chloroform, and slightly soluble in water [15]. The deuterium substitution typically does not significantly alter solubility characteristics, though minor differences may exist due to changes in intermolecular interactions [19] [21].
The spectroscopic properties of Ochratoxin A-d5 are crucial for its identification, quantification, and structural elucidation in analytical applications [9] [23]. The deuterium labeling introduces distinctive spectroscopic features that differentiate it from the non-deuterated Ochratoxin A, making it valuable as an internal standard in analytical methods [2] [3].
In mass spectrometry, Ochratoxin A-d5 exhibits a characteristic mass shift of +5 atomic mass units compared to Ochratoxin A, with a molecular ion at m/z 408 in negative ionization mode [9] [23]. This mass shift is consistent with the replacement of five hydrogen atoms with deuterium atoms in the phenyl ring [1]. The fragmentation pattern of Ochratoxin A-d5 in tandem mass spectrometry (MS/MS) includes characteristic fragments that retain the deuterium label, such as m/z 402, 358, and others, which are useful for structural confirmation and quantitative analysis [23].
Nuclear Magnetic Resonance (NMR) spectroscopy of Ochratoxin A-d5 reveals distinctive features due to the deuterium substitution [12] [25]. In 1H-NMR, the absence of aromatic proton signals from the phenyl ring is evident, as these positions are occupied by deuterium atoms [12]. The 13C-NMR spectrum shows characteristic upfield shifts for carbon atoms directly bonded to deuterium, typically by 0.25-0.30 ppm per deuterium atom, due to the isotope effect [25] [26]. This results in multiplet patterns for the deuterated carbon atoms due to 13C-D coupling, which can be used to confirm the deuterium substitution pattern [25].
Table 2: Spectroscopic Properties of Ochratoxin A-d5
Spectroscopic Technique | Characteristic Features | Reference |
---|---|---|
Mass Spectrometry | Molecular ion m/z 408 (negative mode) | [9] [23] |
MS/MS Fragmentation | Fragments at m/z 402, 358, 193, 175, 113 | [23] |
13C-NMR | Upfield shifts (0.25-0.30 ppm per D) for C-D carbons | [25] [26] |
IR Spectroscopy | C-D stretching vibrations at lower frequencies than C-H | [24] [15] |
Infrared (IR) spectroscopy of Ochratoxin A-d5 shows characteristic C-D stretching vibrations at lower frequencies compared to the C-H stretching vibrations in Ochratoxin A, due to the higher reduced mass of the C-D bond [24]. The parent compound Ochratoxin A exhibits IR absorption bands at 3380, 2988, 1723, 1674, 1528, 1425, 1381, 1304, 1260, 1170, 1140, 1107, and 827 cm-1, with modifications expected in the C-D stretching region for Ochratoxin A-d5 [15].
Structural elucidation of Ochratoxin A-d5 typically involves a combination of these spectroscopic techniques, along with comparison to the well-characterized parent compound [12] [15]. The deuterium substitution pattern can be confirmed by the absence of specific proton signals in 1H-NMR, the characteristic multiplet patterns in 13C-NMR, and the mass shift in mass spectrometry [23] [25].
The chemical stability and degradation kinetics of Ochratoxin A-d5 are influenced by both the inherent properties of the Ochratoxin A structure and the effects of deuterium substitution [27] [29]. Understanding these aspects is crucial for proper handling, storage, and application of this compound in analytical and research settings [9] [11].
Ochratoxin A is known for its high stability under various conditions, and this characteristic is largely retained in Ochratoxin A-d5 [15] [27]. The parent compound is resistant to acidity and high temperatures, being only partially degraded at normal cooking conditions and able to withstand three hours of high-pressure steam sterilization at 121°C [15]. Complete destruction is not achieved even at 250°C [15]. Similar thermal stability is expected for Ochratoxin A-d5, though the deuterium substitution may introduce subtle differences in stability due to the kinetic isotope effect [19] [31].
The deuterium kinetic isotope effect (KIE) is a phenomenon where chemical reactions involving the breaking of bonds to deuterium proceed at slower rates compared to the same reactions involving hydrogen [25] [31]. This effect arises from the higher mass of deuterium, which leads to lower zero-point energy and reduced tunneling ability compared to hydrogen [19]. In the context of Ochratoxin A-d5, this may result in slightly enhanced stability against certain degradation pathways that involve the breaking of bonds in the deuterated phenyl ring [31].
Studies on the degradation of Ochratoxin A have shown that its stability is pH-dependent, with greater degradation occurring under alkaline conditions compared to neutral or acidic conditions [27] [29]. After processing under alkaline conditions (pH 10) at 100°C for 60 minutes, about 50% of Ochratoxin A is lost, while significant reductions are not observed under neutral and acidic conditions at the same temperature and duration [27]. Similar pH-dependent stability is expected for Ochratoxin A-d5 [27].
The degradation kinetics of Ochratoxin A involve various pathways, including hydrolysis of the amide bond to form Ochratoxin alpha and phenylalanine, isomerization to form 2'R-Ochratoxin A at elevated temperatures, and other transformations [14] [29]. The rate and extent of these degradation processes are dependent on temperature, pH, and processing time [27] [29]. For Ochratoxin A-d5, the deuterium substitution in the phenyl ring may affect the kinetics of degradation pathways that involve this portion of the molecule, potentially leading to slightly different degradation profiles compared to the non-deuterated compound [31].